3-Vinylpyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-vinylpyridine derivatives and related compounds can involve various catalytic processes and coupling reactions. For instance, the phosphine-catalyzed Aza-Morita-Baylis-Hillman (MBH) reaction has been utilized to construct triarylsubstituted 3-pyrrolines starting from vinylpyridines. This method demonstrates the activation of the vinyl group by the first electron-deficient aromatic ring, enabling efficient access to these structures with good yields and excellent diastereoselectivity (Chen et al., 2015).

Molecular Structure Analysis

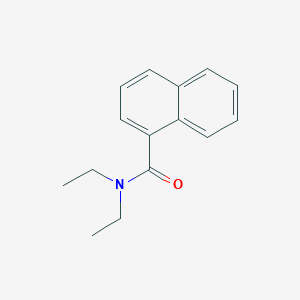

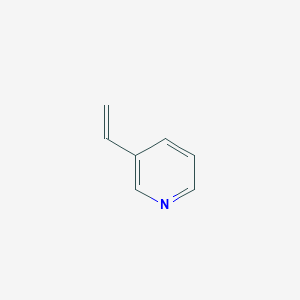

3-Vinylpyridine's molecular structure is characterized by the presence of a vinyl group attached to the nitrogen-containing pyridine ring. This configuration is crucial for its reactivity and the ability to form polymers. The electronic structure of vinylpyridines has been studied extensively to understand their physico-chemical properties, where conjugative effects and non-bonded interactions play significant roles in determining their stability and reactivity (Barone et al., 1984).

Chemical Reactions and Properties

3-Vinylpyridine is involved in various chemical reactions, including polymerization and cross-coupling reactions. Its vinyl group makes it a suitable monomer for polymerization processes, leading to polymers with specific functionalities. For example, poly(4-vinylpyridine) supported acidic ionic liquid has been synthesized as a catalyst for the synthesis of heterocyclic compounds, showcasing the chemical versatility of vinylpyridine derivatives (Wang et al., 2014).

Applications De Recherche Scientifique

Catalysis : Poly(4-vinylpyridine) supported acidic ionic liquid catalysts have been shown to effectively catalyze cyclocondensation reactions under ultrasonic irradiation, as demonstrated in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (Wang et al., 2014).

Synthesis of Organic Compounds : Poly(4-vinylpyridine) is effective in promoting the condensation of aromatic aldehydes, malononitrile, and 1,3-cyclohexanedione derivatives, leading to the production of 5-oxo-5,6,7,8-tetrahydro-4H-chromenes (Nazemi Nasirmahale et al., 2020).

Green Chemistry : Research has highlighted the role of poly(4-vinylpyridine) as a green, commercially available catalyst for the efficient synthesis of benzopyrans and dihydropyranochromenes, offering mild reaction conditions and high yields (Albadi et al., 2014).

Gas Chromatography : Porous vinylpyridine polymers have been found suitable as column packings for gas chromatography, particularly for separating aliphatic amines and aminoalcohols (Sugii & Harada, 1979).

Metal Ion Detection : Poly(4-vinylpyridine) coated on piezoelectric quartz crystals has been used to effectively adsorb copper ions for determination in solutions (Nomura & Sakai, 1986).

Corrosion Inhibition : Poly(4-vinylpyridine-poly(3-oxide-ethylene) tosyle) has been identified as an excellent inhibitor for iron corrosion in sulphuric acid (Chetouani et al., 2004).

Biomaterial Applications : Studies have explored the potential of copolymers of 4-vinylpyridine for biomaterial applications, particularly in blood compatibility (Allison et al., 2007).

Synthesis of Pyrrolines : The phosphine-catalyzed reactions of vinylpyridines have been utilized for the efficient and rapid synthesis of triarylsubstituted 3-pyrrolines (Chen et al., 2015).

Solid-Liquid Interface Studies : Investigations into the behavior of protonated poly(2-vinylpyridine) chains at the solid-liquid interface have revealed insights into their conformational properties (Roiter & Minko, 2005).

Copolymerization Studies : Research on the copolymerization of 3-vinylpyridine with other monomers has yielded insights into reactivity ratio values and copolymer properties (Trumbo, 1992).

Membrane Science : Poly(4-vinylpyridine) anchored within microporous membranes has been shown to exhibit pH valve properties, influencing permeability in a pH-dependent manner (Mika & Childs, 1999).

Tobacco Smoke Analysis : Studies have investigated the genotoxicity and tumorigenicity of 3-vinylpyridine and its isomers found in tobacco smoke (Brunnemann et al., 1992).

Chemical Reactivity Analysis : Research contrasting the chemoselectivity of 4-vinylpyridine and 3-vinylpyridine under specific reaction conditions has provided insights into their different behaviors (Settambolo et al., 1998).

Electronic Structure Studies : Investigations into the geometry, conformational behavior, and electronic structure of isomeric vinylpyridines using non-empirical methods have been conducted (Barone et al., 1984).

Anticancer Research : The synthesis of novel 3-heteroaryl-coumarin derivatives using 3-vinylpyridine has shown promising results in anticancer research (Alshabanah et al., 2022).

Photovoltaic Applications : Studies on supramolecular routes using rod-coil block copolymers, including those derived from vinylpyridine, in photovoltaic applications have been explored (Sary et al., 2010).

Polymerization Behavior Analysis : The behavior of 3-vinylpyridine in nitroxide-mediated radical polymerization, including the influence of various factors on the reaction rate, has been examined (Ding et al., 2000).

Solar Cell Research : The use of poly(vinylpyridine-co-acrylonitrile) in polymer electrolytes for dye-sensitized solar cells has shown to improve energy conversion efficiency (Li et al., 2007).

Safety And Hazards

It is recommended to avoid all personal contact with 3-Vinylpyridine, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and concentration in hollows and sumps should be prevented . It is advised not to enter confined spaces until the atmosphere has been checked . It should not be allowed to contact humans, exposed food or food utensils .

Orientations Futures

In recent research, 3-Vinylpyridine has been used in the fabrication of double-gyroid block copolymer thin films . This technique generates tunable and reversible photonic bandgaps covering the range of visible light . This suggests potential future applications of 3-Vinylpyridine in the field of photonic crystals .

Propriétés

IUPAC Name |

3-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZYLEIWHTWHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28501-18-0 | |

| Record name | Pyridine, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28501-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90149912 | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Vinylpyridine | |

CAS RN |

1121-55-7 | |

| Record name | 3-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9ZU09Z27A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)